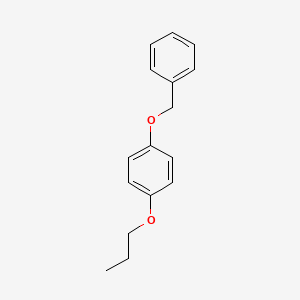

1-(Benzyloxy)-4-propoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylmethoxy-4-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLVTFAOWFFVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis of 1 Benzyloxy 4 Propoxybenzene

Retrosynthetic Analysis of the Target Molecule

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. lkouniv.ac.inamazonaws.com The process involves breaking bonds, known as disconnections, to simplify the molecule into precursor structures called synthons, which in turn correspond to commercially available or easily synthesized reagents known as synthetic equivalents. lkouniv.ac.in

Disconnection Strategies Employing Ether Linkages

The target molecule, 1-(benzyloxy)-4-propoxybenzene, is an asymmetrical ether containing two distinct ether linkages: a benzyloxy group (Ar-O-CH₂-Ar) and a propoxy group (Ar-O-CH₂CH₂CH₃). The most logical disconnections for ethers are the carbon-oxygen (C-O) bonds, as these correspond to reliable bond-forming reactions. amazonaws.comslideshare.net

For this compound, two primary disconnection strategies involving the C-O ether bonds can be envisioned:

Pathway A: Disconnection of the propoxy group's C-O bond. This breaks the bond between the phenoxy oxygen and the propyl group.

Pathway B: Disconnection of the benzyloxy group's C-O bond. This severs the bond between the phenoxy oxygen and the benzyl (B1604629) group.

These two disconnection points lead to different sets of precursors and, consequently, different forward synthetic routes.

Comparative Analysis of Potential Retrosynthetic Pathways

When evaluating the two potential pathways for synthesizing an asymmetrical ether via the Williamson ether synthesis, the primary consideration is minimizing competing side reactions, particularly elimination (E2) reactions. libretexts.org The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which is most efficient with unhindered primary alkyl halides. wikipedia.orgmasterorganicchemistry.com

Pathway A involves the reaction of a phenoxide (a good nucleophile) with a primary alkyl halide (1-propyl halide). This combination is highly favorable for the Sₙ2 reaction, as primary alkyl halides are less prone to undergo E2 elimination reactions. libretexts.org

Pathway B involves the reaction of a phenoxide with a benzyl halide. Benzyl halides are also primary halides and are excellent substrates for Sₙ2 reactions because the transition state is stabilized by the adjacent phenyl ring.

Both pathways appear viable as they both utilize primary halides. However, the availability and stability of the starting materials can also be a deciding factor. 4-(Benzyloxy)phenol is a common and stable solid reagent. sigmaaldrich.comsigmaaldrich.com Similarly, 4-propoxyphenol and benzyl halides are readily available. In this case, both routes are chemically sound. However, Pathway A is often preferred in practice as the benzylation of hydroquinone (B1673460) to form 4-(benzyloxy)phenol is a very common and high-yielding initial step, making this precursor particularly accessible. The subsequent alkylation with a simple propyl group is straightforward.

Foundational Synthetic Methodologies

The Williamson ether synthesis stands as the most prominent and versatile method for the preparation of both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.orgchemeurope.com

Williamson Ether Synthesis Approaches for Aryl-Alkyl Ether Formation

The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide ion with an alkyl halide in an Sₙ2 reaction. wikipedia.org For the formation of aryl-alkyl ethers, a phenol (B47542) is typically deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the alkyl halide, displacing the halide leaving group to form the ether.

The general mechanism involves:

Deprotonation: A phenol is treated with a base (e.g., NaH, K₂CO₃, NaOH) to form a sodium or potassium phenoxide salt.

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide.

Displacement: The attack occurs from the backside, leading to the displacement of the halide ion and the formation of the C-O bond of the ether. wikipedia.org

This method is highly effective for primary alkyl halides. Secondary and tertiary alkyl halides are more likely to undergo elimination reactions in the presence of the basic phenoxide, leading to the formation of alkenes as side products. libretexts.org

Following the logic of the preferred retrosynthetic pathway (Pathway A), the synthesis of this compound is achieved by the O-alkylation of 4-(benzyloxy)phenol. alfa-chemistry.com In this reaction, 4-(benzyloxy)phenol is first deprotonated by a base, and the resulting phenoxide subsequently reacts with a propyl halide.

The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation of the base but does not interfere with the nucleophilicity of the phenoxide. Potassium carbonate (K₂CO₃) is a commonly used base for this transformation as it is inexpensive, effective, and easy to handle. nih.gov The reaction mixture is generally heated to ensure a reasonable reaction rate.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-(Benzyloxy)phenol | 1-Bromopropane | K₂CO₃ | Acetone | 56 (Reflux) | 4-12 | High |

| 4-(Benzyloxy)phenol | 1-Iodopropane | K₂CO₃ | Acetone | 56 (Reflux) | 2-8 | Very High |

| 4-(Benzyloxy)phenol | 1-Bromopropane | NaH | DMF | 25-50 | 2-6 | High |

Note: The data presented are representative conditions based on analogous Williamson ether synthesis reactions. nih.gov Actual yields and reaction times may vary based on specific experimental setup and scale.

The use of 1-iodopropane would likely result in a faster reaction compared to 1-bromopropane, as iodide is a better leaving group than bromide. libretexts.org The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine completion. Following the reaction, a standard workup procedure involving filtration, extraction, and purification by chromatography or recrystallization would yield the final product, this compound.

Alkylation of 4-(Benzyloxy)phenol with Propyl Halides

Transition Metal-Catalyzed Coupling Reactions for Aryl Ether Formation

While the Williamson ether synthesis is a powerful tool, its limitations, such as the need for strong bases and the inability to use aryl halides as electrophiles, have driven the development of alternative methods. Transition metal-catalyzed cross-coupling reactions have emerged as versatile strategies for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope.

Ullmann-type Condensations and Buchwald-Hartwig Aminations (Analogous Strategies)

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol in the presence of a base. wikipedia.orgsynarchive.com Traditionally, this reaction required harsh conditions, including high temperatures (often above 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems using copper salts and various ligands, allowing the reaction to proceed under milder conditions. organic-chemistry.org

Analogous to the Ullmann condensation for C-O bond formation is the Buchwald-Hartwig amination for the formation of C-N bonds. This palladium-catalyzed reaction has been adapted for the synthesis of aryl ethers. organic-chemistry.org The Buchwald-Hartwig C-O coupling reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an alcohol or phenol. organic-chemistry.orgwikipedia.org This methodology is particularly valuable for the synthesis of diaryl ethers and can tolerate a wide range of functional groups. wikipedia.org

Palladium-Catalyzed Etherification Routes

Palladium-catalyzed reactions offer a powerful alternative for the synthesis of this compound. For instance, 4-propoxyphenylboronic acid could potentially be coupled with benzyl bromide in a Suzuki-type coupling, although this is less common for C-O bond formation. A more direct approach involves the palladium-catalyzed coupling of 4-propoxyphenol with benzyl bromide. The catalytic cycle for such a reaction would likely involve the oxidative addition of the benzyl halide to a Pd(0) species, followed by coordination of the phenoxide, and subsequent reductive elimination to form the desired ether and regenerate the Pd(0) catalyst. These methods often benefit from the use of specialized phosphine ligands that facilitate the key steps in the catalytic cycle.

Advanced Synthetic Innovations and Method Development

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and sustainable methods for the synthesis of compounds like this compound.

Chemo- and Regioselective Synthesis Paradigms

The synthesis of 1,4-disubstituted benzenes from symmetric precursors like hydroquinone necessitates precise control over chemo- and regioselectivity. The primary challenge lies in achieving mono-alkylation to prevent the formation of the symmetrical diether.

One strategy to enhance regioselectivity in the Williamson ether synthesis is the use of a large excess of the starting diol, which statistically favors mono-alkylation. However, this approach is inefficient in terms of atom economy. A more refined approach involves the use of phase-transfer catalysis (PTC). Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can facilitate the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase containing the alkylating agent. This can lead to milder reaction conditions and improved selectivity.

The choice of solvent can also significantly impact the regioselectivity of the reaction, influencing the relative rates of O-alkylation versus potential C-alkylation, although C-alkylation is less common for phenoxides.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and optimized through the lens of these principles.

Key Green Chemistry Principles and Their Application:

| Principle | Application in the Synthesis of this compound |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. The Williamson ether synthesis itself has a good atom economy, with the main byproduct being a salt. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents (e.g., DMF, acetonitrile) with greener alternatives like water (in the case of PTC), ethanol (B145695), or solvent-free conditions. |

| Catalysis | Utilizing catalytic methods, such as phase-transfer catalysis, to improve reaction efficiency and reduce the need for stoichiometric reagents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize energy consumption. Microwave-assisted synthesis can also be a more energy-efficient heating method. |

| Use of Renewable Feedstocks | While not directly applicable to the core structure, sourcing starting materials from renewable resources where possible is a key consideration. |

A convenient and greener method for a similar Williamson ether synthesis involves the use of a surfactant as a catalyst in an aqueous medium. This approach enhances the local concentration of reactants within micelles, thereby increasing reactivity and allowing the reaction to proceed in a more environmentally benign solvent.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and ease of scalability.

A continuous flow setup for the Williamson ether synthesis of this compound would typically involve pumping a solution of the deprotonated 4-(benzyloxy)phenol and a solution of the propyl halide through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities, as well as reduced reaction times.

Components of a Typical Continuous Flow Setup:

| Component | Function |

| Syringe Pumps | To deliver precise and pulseless flow of reagent solutions. |

| T-Mixer | To ensure efficient mixing of the reagent streams before entering the reactor. |

| Reactor Coil | A tube of a specific length and diameter where the reaction takes place, often housed in a temperature-controlled environment. |

| Back-Pressure Regulator | To maintain a constant pressure within the system, allowing for heating solvents above their boiling points. |

| Collection Vessel | To collect the product stream. |

This technology enables a more controlled and potentially automated synthesis, aligning with the principles of modern and sustainable chemical manufacturing.

Chemical Reactivity and Transformation Mechanisms of 1 Benzyloxy 4 Propoxybenzene

Reactions Involving the Propoxy Moiety

The propoxy group, an alkyl aryl ether, is generally stable but can undergo cleavage under specific, often harsh, conditions.

Cleavage of the Alkyl-Oxygen Ether Bond

The cleavage of the Csp3-O bond in the propoxy group to yield a phenol (B47542) is a synthetically important transformation. This reaction typically requires strong reagents to break the robust aryl ether bond.

One of the most effective and widely used reagents for the cleavage of aryl alkyl ethers is boron tribromide (BBr₃). researchgate.net This powerful Lewis acid can cleave a wide range of ether types, including ethyl, propyl, and benzyl (B1604629) ethers, with high efficiency. researchgate.net The reaction proceeds through the formation of a complex between the boron center and the ether oxygen, followed by nucleophilic attack of the bromide ion. For aryl alkyl ethers, the reaction invariably yields a phenol and an alkyl halide because the aromatic ring carbon is not susceptible to nucleophilic attack. libretexts.org

Other strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr) are also capable of cleaving ethers, though they are often less selective if other acid-labile groups are present. libretexts.orgsciencemadness.org The reaction rate is typically faster with HI than with HBr due to the higher acidity and greater nucleophilicity of the iodide ion. sciencemadness.org

Recent advancements have introduced milder and more selective methods. For instance, the Piers-Rubinsztajn reaction, which utilizes tris(pentafluorophenyl)borane (B72294) and a silyl (B83357) hydride, can deprotect aryl alkyl ethers under ambient conditions. researchgate.net This method converts the ether to a siloxane, which is then easily cleaved to the phenol. researchgate.net Another approach involves using magnesium iodide (MgI₂) under solvent-free conditions, which has shown efficacy in cleaving aryl methyl and benzyl ethers and could be applicable to propoxy analogues. rsc.orgpsu.edu

Table 1: Reagents for Alkyl-Oxygen Ether Bond Cleavage

| Reagent | General Conditions | Key Features | Reference |

|---|---|---|---|

| Boron tribromide (BBr₃) | Stoichiometric amounts, often in an inert solvent like CH₂Cl₂. | Highly effective for various alkyl ethers, including propyl ethers. researchgate.net | researchgate.net |

| Hydroiodic acid (HI) / Hydrobromic acid (HBr) | Aqueous solutions, often with heat. | Classic method; reaction rate is HI > HBr. sciencemadness.org Products are a phenol and an alkyl halide. libretexts.org | libretexts.orgsciencemadness.org |

| Tris(pentafluorophenyl)borane / Silyl hydride | Ambient temperature. | Mild, two-step process via a siloxane intermediate. researchgate.net | researchgate.net |

| Magnesium iodide (MgI₂) | Solvent-free, often with heat. | Offers a potentially milder alternative to traditional Lewis acids. psu.edu | psu.edu |

Functionalization of the Propyl Chain (e.g., via C-H activation if relevant from analogues)

Direct functionalization of the propyl chain of 1-(benzyloxy)-4-propoxybenzene via C-H activation is a challenging but highly desirable transformation. While specific studies on this exact molecule are not prevalent, research on analogous systems provides insight into potential methodologies. C-H activation strategies aim to convert inert C-H bonds into reactive functional groups, offering a more atom-economical approach to molecular synthesis. nih.gov

For substrates with directing groups, palladium-catalyzed C-H activation has become a powerful tool. chemrxiv.org In the context of alkoxybenzenes, the ether oxygen can direct ortho-C-H activation on the aromatic ring. However, functionalization of the alkyl chain is less common and typically requires more specialized catalytic systems. The development of catalysts that can selectively target specific C-H bonds on an alkyl chain, often guided by distance and geometry, is an active area of research. nih.gov Such approaches could potentially enable the introduction of functional groups at the α, β, or γ positions of the propoxy chain, leading to novel derivatives.

Reactions Involving the Benzyloxy Moiety

The benzyloxy group is a widely used protecting group for alcohols and phenols in organic synthesis because it is stable under many reaction conditions but can be cleaved selectively under mild reductive conditions. organic-chemistry.orgyoutube.com

Hydrogenolytic Cleavage of the Benzyl-Oxygen Ether Bond

The most common method for deprotecting a benzyl ether is through hydrogenolysis, which cleaves the benzyl-oxygen bond (Cbenzyl-O) while leaving the aryl-oxygen bond of the propoxy group intact. youtube.com This selectivity is a key feature, as the aryl-oxygen bond is significantly stronger and not susceptible to these reductive conditions. rsc.orgpsu.edu The products of this reaction are 4-propoxy-phenol and toluene (B28343). organic-chemistry.org

Catalytic hydrogenation is the standard method for benzyl ether cleavage. organic-chemistry.org The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on an activated carbon support (Pd/C). masterorganicchemistry.com

The process occurs on the surface of the metal catalyst, where hydrogen gas and the benzyl ether are adsorbed. masterorganicchemistry.com The reaction proceeds via the cleavage of the C-O bond and the formation of two new C-H and O-H bonds, resulting in the deprotected phenol and toluene as a byproduct. youtube.com This method is highly efficient and generally proceeds under mild conditions, such as at room temperature and atmospheric pressure of hydrogen. masterorganicchemistry.comunive.it The choice of solvent is typically an alcohol, like ethanol (B145695) or methanol (B129727). The catalyst is heterogeneous, allowing for easy removal by filtration upon reaction completion. sigmaaldrich.com

Table 2: Typical Conditions for Catalytic Hydrogenation of Benzyl Ethers

| Catalyst | Hydrogen Source | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | H₂ (gas, balloon or 1 atm) | Ethanol, Methanol, Ethyl Acetate | Room Temperature | Highly efficient, clean reaction, easy catalyst removal. unive.itsigmaaldrich.com | unive.itsigmaaldrich.com |

| Raney-Ni | H₂ (gas) | Ethanol | Room Temperature to 50°C | Alternative to Pd/C, can be effective under multiphase conditions. unive.it | unive.it |

| Pd(0) EnCat™ 30NP | H₂ (gas, balloon) | Ethanol | Room Temperature | Encapsulated catalyst, non-pyrophoric, low metal contamination in product. sigmaaldrich.com | sigmaaldrich.com |

An alternative to using flammable hydrogen gas is transfer hydrogenation. In this technique, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. organic-chemistry.org This method is often safer, more convenient for laboratory scale, and can offer enhanced chemoselectivity. utrgv.eduresearchgate.net

A widely used system for transfer hydrogenation is palladium on carbon (Pd/C) with a hydrogen donor such as ammonium (B1175870) formate (B1220265) (HCO₂NH₄). niscpr.res.inmdma.ch Other donors include formic acid, cyclohexene (B86901), and hydrazine. organic-chemistry.orgsigmaaldrich.com The reaction with ammonium formate is typically rapid, occurring at room temperature in a solvent like methanol or ethanol, and often goes to completion in a short time. utrgv.eduniscpr.res.in This method is particularly valuable when a molecule contains other reducible functional groups that might be sensitive to H₂ gas under standard hydrogenation conditions. organic-chemistry.org For example, transfer hydrogenation can selectively cleave benzyl ethers without reducing other sensitive groups. organic-chemistry.orgsigmaaldrich.com

Table 3: Common Systems for Transfer Hydrogenation

| Catalyst | Hydrogen Donor | Solvent | Key Features | Reference |

|---|---|---|---|---|

| 10% Pd/C | Ammonium formate (HCO₂NH₄) | Methanol, Ethanol, DMF | Rapid, mild, neutral conditions; avoids H₂ gas. utrgv.eduniscpr.res.in | utrgv.eduniscpr.res.in |

| 10% Pd/C | Formic acid (HCOOH) | Methanol | Effective, but may require higher catalyst loading. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.org |

| Pd(0) EnCat™ 30NP | Cyclohexene / Acetic acid | Ethanol | High chemoselectivity; cyclohexene requires an acid promoter. sigmaaldrich.com | sigmaaldrich.com |

| 10% Pd/C | Hydrazine | Ethanol | An alternative hydrogen donor for transfer hydrogenation. utrgv.edu | utrgv.edu |

Oxidative Transformations of the Benzyloxy Group

The benzyloxy group serves as a common protecting group for phenols in organic synthesis due to its relative stability and the various methods available for its cleavage. In the case of this compound, oxidative cleavage reactions target the benzylic C-O bond, leading to the deprotection of the phenolic oxygen and formation of 4-propoxyphenol, alongside oxidation products of the benzyl moiety, typically benzaldehyde (B42025) or benzoic acid. This transformation is a key step in synthetic routes where the temporary masking of a phenol is required.

The benzyl ether linkage is susceptible to attack by various oxidizing agents. The reaction proceeds via the formation of an intermediate that facilitates the cleavage of the C-H bonds on the benzylic carbon, ultimately leading to the rupture of the ether bond. Several reagents are effective for this transformation, each with its own specific conditions and selectivity profile. For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to selectively cleave benzyl ethers, often under mild conditions. nih.govmpg.de Other methods include the use of dimethyldioxirane (B1199080) or ozone. thieme-connect.comorganic-chemistry.org

A summary of common oxidative debenzylation methods applicable to this compound is presented below.

| Oxidizing Agent | Typical Conditions | Products | Reference |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O, room temperature | 4-Propoxyphenol, Benzaldehyde | nih.gov |

| Dimethyldioxirane | Acetone (B3395972), 0 °C to room temperature | 4-Propoxyphenol, Benzaldehyde | thieme-connect.com |

| Ozone (O₃) | CH₂Cl₂, -78 °C, followed by reductive workup | 4-Propoxyphenol, Benzaldehyde | organic-chemistry.org |

| [Bis(trifluoroacetoxy)iodo]benzene | Dichloromethane, room temperature | 4-Propoxyphenol, Benzyl trifluoroacetate | rsc.org |

Electrophilic Aromatic Substitution on the Benzyl Ring

The structure of this compound contains two distinct aromatic rings: the central 1,4-disubstituted benzene (B151609) ring and the terminal phenyl ring of the benzyloxy group. While the central ring is highly activated towards electrophilic aromatic substitution (EAS), the terminal benzyl ring is electronically equivalent to toluene, which is significantly less reactive.

Electrophilic attack on the terminal benzyl ring is theoretically possible and would be directed to the ortho and para positions by the electron-donating methyleneoxy (-CH₂O-) group. However, in a competitive reaction scenario, electrophiles will preferentially react with the more electron-rich central benzene ring. The two ether groups (propoxy and benzyloxy) on the central ring are powerful activating groups that substantially increase its nucleophilicity, making it the primary site for electrophilic attack. acs.org Therefore, achieving selective electrophilic substitution on the terminal benzyl ring of this compound is synthetically challenging and generally not a preferred reaction pathway without modification or specific catalytic systems.

Reactivity of the Central Benzene Ring

Electrophilic Aromatic Substitution Patterns and Directing Effects of Ether Groups

The central benzene ring of this compound is activated towards electrophilic aromatic substitution by the presence of two alkoxy groups: propoxy (-OPr) and benzyloxy (-OCH₂Ph). Both groups are classified as activating, ortho-, para-directing substituents. leah4sci.com They donate electron density to the aromatic ring through a resonance effect, which stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the substitution process. lkouniv.ac.in

The positions ortho to the propoxy group are carbons 3 and 5, and the positions ortho to the benzyloxy group are carbons 2 and 6. Since the para positions are already substituted, incoming electrophiles will be directed to one of the four available ortho positions.

The directing effects of the two ether groups are synergistic. The electron-donating nature of both substituents increases the nucleophilicity of all four vacant positions on the ring. However, the exact regioselectivity of a given electrophilic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts acylation) can be influenced by steric hindrance. The benzyloxy group is sterically more demanding than the propoxy group. Consequently, electrophiles may preferentially attack the positions ortho to the smaller propoxy group (positions 3 and 5) to minimize steric clash. researchgate.net

| Reaction Type | Reagents | Expected Major Products |

| Bromination | Br₂ / FeBr₃ or NBS | 2-Bromo-1-(benzyloxy)-4-propoxybenzene and/or 3-bromo-1-(benzyloxy)-4-propoxybenzene |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-1-(benzyloxy)-4-propoxybenzene and/or 3-nitro-1-(benzyloxy)-4-propoxybenzene |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Acyl-1-(benzyloxy)-4-propoxybenzene and/or 3-acyl-1-(benzyloxy)-4-propoxybenzene |

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds that typically requires the presence of a good leaving group and strong electron-withdrawing groups (EWGs) positioned ortho and/or para to it. wikipedia.orglibretexts.org These EWGs, such as nitro (-NO₂) or cyano (-CN) groups, are necessary to activate the ring towards attack by a nucleophile by delocalizing the negative charge of the intermediate Meisenheimer complex. libretexts.org

The this compound molecule does not possess the necessary electronic features to undergo SNAr reactions under standard conditions. Both the benzyloxy and propoxy groups are electron-donating, which deactivates the ring towards nucleophilic attack. For this compound to become a substrate for SNAr, it would first need to be functionalized with potent electron-withdrawing groups at the appropriate positions. For example, if a nitro group were introduced at the C2 position and a halide at C1, the resulting molecule could potentially undergo nucleophilic substitution. ambeed.com

Cross-Coupling Reactions at Aryl Halide Precursors

While this compound itself is not a direct participant in cross-coupling reactions, its halogenated derivatives are valuable precursors for such transformations. Aryl halides derived from this scaffold can be synthesized via electrophilic halogenation (e.g., bromination or iodination) of the central benzene ring, as discussed in section 3.3.1. These aryl halide precursors serve as electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex. tcichemicals.com Halogenated derivatives of this compound, such as 2-bromo-1-(benzyloxy)-4-propoxybenzene, are excellent substrates for this reaction.

In a typical Suzuki-Miyaura reaction, the aryl bromide precursor would react with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov This methodology allows for the synthesis of complex biaryl structures or other substituted aromatic systems based on the this compound core. nih.govrsc.org

Below is a representative table outlining typical conditions for Suzuki-Miyaura couplings involving aryl ether bromides, which would be applicable to a bromo-derivative of this compound.

| Aryl Halide Precursor | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

| Generic Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Good to Excellent | tcichemicals.com |

| ortho-Bromoaniline derivative | Various Boronic Esters | CataXCium A Pd G3 | K₃PO₄ | Toluene/H₂O | Good to Excellent | nih.gov |

| 4-Bromophenol derivative | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | High | sioc-journal.cn |

| Benzyl Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | High | nih.gov |

Buchwald-Hartwig Coupling

For this compound to participate in a Buchwald-Hartwig reaction, it would first need to be converted to an aryl halide or triflate derivative. For instance, halogenation of the aromatic ring would provide a suitable substrate. Assuming the transformation of this compound to a corresponding aryl halide, such as 2-bromo-1-(benzyloxy)-4-propoxybenzene, the subsequent Buchwald-Hartwig amination would be influenced by the electronic and steric effects of the benzyloxy and propoxy substituents.

The general mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. This cycle includes the oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. mychemblog.comwikipedia.org The specific nature of the ligands, base, and solvent plays a crucial role in the efficiency and scope of the reaction. acsgcipr.orgnih.gov

The presence of two ether substituents (benzyloxy and propoxy) on the aromatic ring would likely influence the reaction. Alkoxy groups are generally considered electron-donating, which can affect the rate of oxidative addition. Studies on aryl halides with electron-donating groups have shown that these substituents can sometimes slow down the reaction compared to those with electron-withdrawing groups. researchgate.net However, modern Buchwald-Hartwig catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, have been developed to effectively couple a wide range of aryl halides, including those with electron-donating substituents. acs.orgmit.edu

The choice of ligand is critical. For the amination of aryl ethers, ligands like tBuXPhos have been shown to be effective. numberanalytics.com The development of specialized ligands such as BippyPhos has expanded the scope to include a variety of (hetero)aryl chlorides and a broad range of amine coupling partners. nih.gov Given the potential for steric hindrance from the benzyloxy group, a bulky yet effective ligand would be necessary to facilitate the coupling.

The following table outlines hypothetical Buchwald-Hartwig reactions of a halogenated derivative of this compound with various amines, based on the general scope of the reaction.

| Amine Substrate | Potential Product | Typical Catalyst System | General Observations from Literature |

|---|---|---|---|

| Aniline | N-(2-(benzyloxy)-5-propoxyphenyl)aniline | Pd₂(dba)₃ / XPhos | Coupling with aryl amines is well-established. nih.gov |

| Piperidine | 1-(2-(benzyloxy)-5-propoxyphenyl)piperidine | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | Coupling with cyclic secondary amines is generally efficient. organic-chemistry.org |

| n-Hexylamine | N-(2-(benzyloxy)-5-propoxyphenyl)hexan-1-amine | Pd(OAc)₂ / tBuXPhos | Primary alkylamines are common coupling partners. numberanalytics.com |

| Carbazole | 9-(2-(benzyloxy)-5-propoxyphenyl)-9H-carbazole | Pd₂(dba)₃ / XPhos | Coupling with NH-heterocycles is feasible with appropriate ligands. nih.gov |

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are not extensively documented in the reviewed literature. However, the principles of kinetic and thermodynamic analysis applied to analogous reactions, such as the Buchwald-Hartwig amination or ether hydrogenolysis, provide a framework for understanding the potential behavior of this compound.

Reaction Kinetics:

Kinetic studies of transformations involving aryl ethers, such as the Buchwald-Hartwig amination of a corresponding aryl halide, would aim to determine the reaction order with respect to the reactants (aryl halide, amine, catalyst, and base) and to identify the rate-determining step of the catalytic cycle. For instance, in many Buchwald-Hartwig reactions, the oxidative addition of the aryl halide to the palladium(0) complex is the turnover-limiting step. nih.gov However, this can vary depending on the specific substrates, ligands, and reaction conditions. nih.gov

A kinetic analysis of a hypothetical Buchwald-Hartwig amination of a halogenated this compound derivative could involve monitoring the reaction progress over time under different initial concentrations of the reactants. A sensitivity analysis of a kinetic model for a similar reaction, the amination of p-bromotoluene, suggested that the rate constants for oxidative addition, amine coordination, and deprotonation of the amido complex have the most significant impact on the reaction course. dtu.dk

In the context of ether cleavage, kinetic experiments on the hydrogenolysis of benzyl phenyl ether, a compound with structural similarities to this compound, revealed that the reaction could proceed rapidly, with the conversion of the resulting phenol being the rate-determining step. rsc.org This suggests that in transformations involving the cleavage of the ether bonds in this compound, the relative reactivity of the benzylic and propoxy ether linkages would be a key factor to investigate.

Thermodynamics:

The following table summarizes the types of data that would be sought in kinetic and thermodynamic investigations of a reaction involving this compound, such as a hypothetical Buchwald-Hartwig amination.

| Parameter | Description | Method of Determination | Significance |

|---|---|---|---|

| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. | Method of initial rates, graphical methods. | Provides insight into the reaction mechanism and the role of each component. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (rate constants at different temperatures). | Determines the temperature dependence of the reaction rate. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Calorimetry, computational chemistry. | Indicates whether a reaction is exothermic or endothermic. |

| Gibbs Free Energy of Reaction (ΔG) | The maximum reversible work that may be performed by a system. | Calculated from ΔH and ΔS, computational chemistry. | Determines the spontaneity of a reaction at constant temperature and pressure. |

Computational Studies on Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms and transition states of this compound are not found in the surveyed literature, the application of computational chemistry to analogous systems, particularly the Buchwald-Hartwig amination, is well-documented and provides a clear roadmap for how such investigations would be conducted.

Computational studies, primarily using Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms at a molecular level. acs.org For a transformation involving this compound, such as a Buchwald-Hartwig coupling of its halogenated derivative, computational analysis would focus on mapping the potential energy surface of the catalytic cycle. This involves calculating the energies of reactants, intermediates, transition states, and products.

Key areas of investigation in a computational study would include:

Elucidation of the Catalytic Cycle: DFT calculations can model each elementary step of the Buchwald-Hartwig reaction: oxidative addition, ligand exchange, deprotonation, and reductive elimination. This allows for the identification of the most favorable reaction pathway and the characterization of all intermediates and transition states. acs.org

Role of Ligands and Substituents: Computational models can effectively probe the influence of different phosphine ligands on the reaction barriers. For a substrate like a halogenated this compound, the steric and electronic effects of the benzyloxy and propoxy groups on the stability of intermediates and the energy of transition states could be quantified. Studies on other systems have shown how bulky substituents can influence the orientation of ligands and even reroute the reaction mechanism. acs.org

Nature of the Rate-Determining Step: By calculating the energy barriers for each step in the catalytic cycle, the rate-determining step can be identified as the one with the highest activation energy. This has been shown to vary depending on the specific reactants and conditions in the Buchwald-Hartwig amination. nih.gov

Analysis of Transition States: The geometry of the transition states provides crucial information about the bond-forming and bond-breaking processes. For example, in the oxidative addition step, the transition state would show the partial formation of the Pd-C and Pd-X bonds and the partial breaking of the C-X bond.

The following table outlines the typical computational approaches and the insights they would provide for a hypothetical reaction of this compound.

| Computational Method | Focus of Study | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization of stationary points (reactants, intermediates, products, transition states). | Provides the minimum energy structures and relative energies of all species in the reaction pathway. |

| Transition State Search (e.g., QST2, QST3, Berny optimization) | Locating the saddle point on the potential energy surface between two minima. | Determines the structure and energy of the transition state, allowing for the calculation of the activation energy. |

| Intrinsic Reaction Coordinate (IRC) | Mapping the minimum energy path connecting a transition state to the corresponding reactant and product. | Confirms that a located transition state correctly connects the intended reactant and product. |

| Natural Bond Orbital (NBO) Analysis | Analyzing the electron density and bonding interactions. | Provides insights into the electronic structure, charge distribution, and bond orders of key species. |

Derivatives and Analogues of 1 Benzyloxy 4 Propoxybenzene: Synthesis and Structure Reactivity Relationships

Design Principles for Structural Modification

The structural modification of 1-(benzyloxy)-4-propoxybenzene is guided by established structure-activity relationship (SAR) principles. SAR studies aim to convert observations from structural changes into informative relationships in molecular terms, guiding the synthesis of new compounds with enhanced or specific properties. drugdesign.org The diaryl ether motif is a common and enduring scaffold in medicinal and agrochemical research, valued for its unique physicochemical properties and biological potential. researchgate.net

Key design principles for modifying the this compound structure include:

Scaffold Hopping and Isosteric Replacement : Portions of the molecule can be replaced with other functional groups that are isofunctional, aiming to improve efficacy, metabolic stability, or explore new intellectual property space.

Alkyl Chain Variation : The length and branching of the propoxy chain can be altered. Studies on similar diaryl ether-based compounds have shown that an optimal alkyl chain length can be crucial for biological activity, with variations of even one or two carbon atoms significantly impacting efficacy. nih.gov This is often related to changes in lipophilicity and the ability of the chain to fit into a specific binding pocket. nih.gov

Aromatic Substitution : Introducing substituents onto one or both aromatic rings can profoundly alter the molecule's electronic properties, steric profile, and potential for hydrogen bonding. For instance, in a series of diaryl ether derivatives, the introduction of a chlorine or hydroxyl group at the para-position of a phenyl ring was found to significantly enhance antitumor activity. nih.gov These modifications can influence the molecule's reactivity and interactions with biological targets.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound typically employs well-established organic reactions, with the Williamson ether synthesis being a cornerstone for creating the crucial ether linkages. Modern cross-coupling methodologies, such as the Buchwald-Hartwig and Ullmann reactions, also provide efficient routes to diaryl ethers, especially for more complex or sterically hindered analogues. organic-chemistry.orgjsynthchem.com

Halogenated Derivatives (e.g., 1-(Benzyloxy)-4-(3-bromopropoxy)benzene)

Halogenated derivatives are valuable synthetic intermediates. The terminal halogen on the alkoxy chain serves as a reactive handle for introducing a wide variety of functional groups via nucleophilic substitution, allowing for the creation of extensive compound libraries.

The synthesis of a halogenated analogue such as 1-(benzyloxy)-4-(3-bromopropoxy)benzene (B1338393) is typically achieved via a Williamson ether synthesis. This involves the reaction of the phenoxide of 4-(benzyloxy)phenol with a dihaloalkane, such as 1,3-dibromopropane. The use of a base like potassium carbonate in a polar aprotic solvent like acetone (B3395972) or DMF is common, as it facilitates the deprotonation of the phenol (B47542) to form the nucleophilic phenoxide ion. plos.org

Table 1: Representative Synthesis of a Halogenated Alkoxybenzene Derivative

| Step | Reactants | Reagents & Conditions | Product | Typical Yield |

| 1 | 4-(Benzyloxy)phenol, 1,3-Dibromopropane | K₂CO₃, Acetone, Reflux | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | Good to Excellent |

This table illustrates a general synthetic pathway. Specific yields and conditions may vary based on scale and purification methods.

The reactivity of halogenated analogues is highly dependent on the location of the halogen.

Alkyl Halide Reactivity : The terminal bromine on the propoxy chain of 1-(benzyloxy)-4-(3-bromopropoxy)benzene is a primary alkyl halide. It is highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. The reactivity in these reactions is heavily influenced by the nature of the leaving group, with the C-X bond strength being a critical factor. stackexchange.com Weaker carbon-halogen bonds lead to faster reactions.

Aryl Halide Reactivity : In contrast, a halogen substituted directly onto one of the aromatic rings is significantly less reactive towards nucleophilic substitution. vedantu.com This reduced reactivity is due to the sp² hybridization of the carbon atom, which creates a stronger C-X bond, and resonance effects where the halogen's lone pairs delocalize into the π-system of the ring. youtube.com Nucleophilic aromatic substitution on such unactivated aryl halides requires harsh conditions or activation by strongly electron-withdrawing groups at the ortho or para positions. libretexts.org

Table 2: Relative Reactivity of Halides in Nucleophilic Substitution

| Substrate Type | Reactivity Order | Governing Factor |

| Alkyl Halides (R-X) | R-I > R-Br > R-Cl > R-F | C-X Bond Strength (Weaker bond = better leaving group) |

| Aryl Halides (Ar-X) | Ar-F > Ar-Cl > Ar-Br > Ar-I | Inductive Effect (Stabilization of intermediate) |

This table summarizes general reactivity trends for Sₙ1/Sₙ2 reactions of alkyl halides and addition-elimination reactions of activated aryl halides. stackexchange.com

Alkyl Chain Modifications (e.g., varying chain length or branching)

Modifying the alkyl chain connecting the two aromatic moieties is a common strategy to modulate a molecule's physicochemical properties, such as lipophilicity and conformational flexibility. Extending the propoxy chain to butoxy, pentoxy, or longer variants can be achieved by using the corresponding α,ω-dihaloalkanes (e.g., 1,4-dibromobutane, 1,5-dibromopentane) in the Williamson ether synthesis with 4-(benzyloxy)phenol. Introducing branching into the alkyl chain can impact the molecule's steric profile and metabolic stability. Research on other diaryl ether series has demonstrated that there is often an optimal chain length for maximizing a desired biological effect. nih.gov

Aromatic Ring Substitutions and Their Electronic Effects

Introducing substituents directly onto the aromatic rings of this compound significantly alters the molecule's electronic landscape and reactivity in reactions such as electrophilic aromatic substitution (EAS). The existing benzyloxy (-OCH₂Ph) and propoxy (-OPr) groups are both alkoxy (-OR) substituents. These are classified as activating, ortho, para-directing groups. latech.eduwikipedia.org

The oxygen atom in the ether linkage is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). libretexts.org However, the lone pairs on the oxygen can delocalize into the aromatic π-system, creating a powerful electron-donating resonance effect (+M). wikipedia.orglibretexts.org This resonance effect dominates, increasing the electron density of the aromatic ring and making it more nucleophilic and thus more reactive toward electrophiles. wikipedia.org The increased electron density is concentrated at the ortho and para positions, directing incoming electrophiles to these sites.

The influence of different substituents on the reactivity of aromatic systems can be quantitatively described by the Hammett equation:

log(k/k₀) = ρσ

This equation relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) for the unsubstituted parent compound. viu.cawalisongo.ac.id The substituent constant (σ) quantifies the electronic effect of a substituent (positive for electron-withdrawing, negative for electron-donating), while the reaction constant (ρ) measures the sensitivity of the reaction to these electronic effects. viu.cautexas.edu Electrophilic aromatic substitution reactions typically have large, negative ρ values, indicating that the transition state has a significant buildup of positive charge that is stabilized by electron-donating groups. libretexts.org

Table 3: Electronic Effects of Common Aromatic Substituents

| Substituent | Hammett Constant (σ_para) | Effect on EAS | Directing Effect |

| -OCH₃ (Alkoxy) | -0.27 | Activating | ortho, para |

| -CH₃ (Alkyl) | -0.17 | Activating | ortho, para |

| -H | 0.00 | (Reference) | - |

| -Cl (Halogen) | +0.23 | Deactivating | ortho, para |

| -COCH₃ (Acyl) | +0.50 | Deactivating | meta |

| -CN (Cyano) | +0.66 | Deactivating | meta |

| -NO₂ (Nitro) | +0.78 | Deactivating | meta |

Data compiled from various sources. Hammett constants are a measure of the electronic donating/withdrawing ability of a substituent. libretexts.org

Exploration of Poly-etherified Benzene (B151609) Derivatives

The synthesis of poly-etherified benzene derivatives, including analogues of this compound, can be achieved through various synthetic strategies. A primary and versatile method for forming the ether linkages is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. In the context of poly-etherified benzenes, this typically involves the reaction of a polyhydroxylated benzene derivative with one or more alkylating agents.

For instance, a synthetic route to a tris-alkoxy substituted benzene could start from a trihydroxybenzene, such as benzene-1,2,3-triol or benzene-1,2,4-triol. The hydroxyl groups can be sequentially or simultaneously deprotonated with a suitable base to form the corresponding phenoxide ions, which then react with alkyl halides (e.g., benzyl (B1604629) bromide or propyl iodide) to form the desired poly-etherified product. The choice of base is crucial, with strong bases like sodium hydride (NaH) often employed to ensure complete deprotonation of the phenolic hydroxyl groups.

While specific research detailing the synthesis of a diverse range of poly-etherified derivatives starting directly from this compound is not extensively documented in the surveyed literature, the general principles of Williamson ether synthesis on substituted phenols are well-established and can be extrapolated. For example, if this compound were to be further functionalized, a common approach would involve introducing an additional hydroxyl group onto the benzene ring, which could then be alkylated.

The synthesis of more complex poly(phenylene ether)s (PPEs) can be achieved through methods like the Ullmann condensation, which involves the copper-catalyzed reaction of a phenate with a halogenated benzene. This method is particularly useful for creating polymers with repeating phenoxy units.

Table 1: General Synthetic Approaches to Poly-etherified Benzene Derivatives

| Reaction Type | Reactants | Reagents & Conditions | Product Type |

| Williamson Ether Synthesis | Polyhydroxybenzene, Alkyl Halide(s) | Strong Base (e.g., NaH), Aprotic Solvent | Poly(alkoxy)benzene |

| Ullmann Condensation | Phenate, Halogenated Benzene | Copper Catalyst, High Temperature | Poly(phenylene ether) |

Structure-Reactivity and Structure-Property Correlation Studies in Derivatives

The electronic and steric nature of the alkoxy substituents (such as benzyloxy and propoxy groups) on a benzene ring significantly influences its chemical reactivity and physical properties. Alkoxy groups are generally considered to be activating groups in electrophilic aromatic substitution reactions. This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density of the aromatic ring, particularly at the ortho and para positions.

Consequently, in electrophilic substitution reactions of a molecule like this compound, the incoming electrophile would be directed to the positions ortho to the existing alkoxy groups. The relative directing influence of the benzyloxy versus the propoxy group would depend on a combination of steric and electronic factors, though both are ortho-, para-directing.

The structure of poly-etherified benzene derivatives also has a profound impact on their physical properties. For example, the introduction of multiple alkyl or aryl ether groups can affect the melting point, boiling point, and solubility of the compound. In the context of poly(arylene ether ketone)s (PAEKs), a class of high-performance polymers, the nature of the flexible ether linkages and rigid aromatic groups in the polymer backbone dictates properties such as the glass transition temperature and gas permeability.

Table 2: Predicted Influence of Additional Etherification on the Properties of a Disubstituted Benzene Core

| Property | Predicted Effect of Increased Ether Substitution | Rationale |

| Reactivity in Electrophilic Aromatic Substitution | Generally Increased | Enhanced electron-donating effect from multiple alkoxy groups. |

| Steric Hindrance | Increased | Greater number and/or size of substituents around the ring. |

| Solubility in Nonpolar Solvents | Generally Increased | Increased lipophilicity from additional alkyl/aryl groups. |

| Melting Point | Variable | Dependent on symmetry, packing efficiency, and intermolecular forces. |

Advanced Characterization Techniques and Spectroscopic Analysis Methodologies for 1 Benzyloxy 4 Propoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-(Benzyloxy)-4-propoxybenzene. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and coupling of hydrogen atoms in a molecule. In this compound, the protons on the aromatic rings and the aliphatic chains exhibit characteristic chemical shifts (δ) measured in parts per million (ppm).

The ¹H NMR spectrum of this compound would display distinct signals corresponding to the protons of the benzyloxy group, the propoxy group, and the disubstituted benzene (B151609) ring.

Benzyloxy Group: The five protons of the phenyl ring of the benzyloxy group typically appear as a multiplet in the aromatic region, approximately between δ 7.30 and 7.45 ppm. The two benzylic protons (-O-CH₂-Ph) would present as a sharp singlet around δ 5.05 ppm.

Propoxy Group: The propoxy chain protons would show characteristic aliphatic signals. The two protons of the -O-CH₂- group adjacent to the phenoxy ring are expected to resonate as a triplet around δ 3.90 ppm. The central methylene (B1212753) protons (-CH₂-) would appear as a multiplet (sextet) around δ 1.80 ppm, and the terminal methyl protons (-CH₃) would be observed as a triplet around δ 1.02 ppm.

Disubstituted Benzene Ring: The four protons on the 1,4-disubstituted benzene ring are chemically equivalent in pairs and will appear as two doublets, characteristic of an AA'BB' system, in the range of δ 6.85-6.95 ppm.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₂CH₂CH₃ | ~1.02 | Triplet (t) | 3H |

| -OCH₂CH₂CH₃ | ~1.80 | Sextet (m) | 2H |

| -OCH₂CH₂CH₃ | ~3.90 | Triplet (t) | 2H |

| -OCH₂-Ph | ~5.05 | Singlet (s) | 2H |

| Aromatic H (propoxy-substituted ring) | ~6.90 | Multiplet (AA'BB') | 4H |

| Aromatic H (benzyl ring) | ~7.30-7.45 | Multiplet (m) | 5H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Aromatic Carbons: The carbon atoms of the two aromatic rings will resonate in the downfield region (δ 110-160 ppm). The oxygen-substituted carbons (C-O) are the most deshielded, appearing around δ 158 ppm for the propoxy-substituted carbon and δ 153 ppm for the benzyloxy-substituted carbon. The ipso-carbon of the benzyl (B1604629) group is expected around δ 137 ppm. The remaining aromatic carbons will appear between δ 115 and 130 ppm.

Aliphatic Carbons: The benzylic carbon (-O-C H₂-Ph) is expected around δ 70 ppm. For the propoxy group, the carbon attached to the oxygen (-O-C H₂) will be around δ 70 ppm, the central methylene carbon (-C H₂-) at approximately δ 23 ppm, and the terminal methyl carbon (-C H₃) at about δ 11 ppm.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₂CH₂CH₃ | ~11 |

| -OCH₂CH₂CH₃ | ~23 |

| -OCH₂CH₂CH₃ | ~70 |

| -OCH₂-Ph | ~70 |

| Aromatic CH (propoxy-substituted ring) | ~115 |

| Aromatic CH (benzyl ring, ortho/para) | ~128-129 |

| Aromatic CH (benzyl ring, meta) | ~128 |

| Aromatic C (benzyl ring, ipso) | ~137 |

| Aromatic C-O (benzyloxy-substituted) | ~153 |

| Aromatic C-O (propoxy-substituted) | ~158 |

Two-dimensional (2D) NMR experiments are crucial for confirming the complex structure of this compound by establishing correlations between different nuclei. researchgate.netugm.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. ugm.ac.id For the propoxy group, COSY would show cross-peaks connecting the methyl protons (δ ~1.02 ppm) to the adjacent methylene protons (δ ~1.80 ppm), and these, in turn, would show a correlation to the methylene protons attached to the oxygen (δ ~3.90 ppm). This confirms the connectivity within the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). ugm.ac.id Each proton signal would show a cross-peak with the signal of the carbon it is attached to. For instance, the benzylic proton signal at δ ~5.05 ppm would correlate with the benzylic carbon signal at δ ~70 ppm, and the aromatic protons would correlate with their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). researchgate.netugm.ac.id This is particularly useful for connecting different fragments of the molecule. For example, the benzylic protons (δ ~5.05 ppm) would show a correlation to the oxygen-bearing aromatic carbon of the phenoxy ring (δ ~153 ppm), confirming the ether linkage. Similarly, the protons of the propoxy -O-CH₂- group (δ ~3.90 ppm) would correlate with the other oxygen-bearing aromatic carbon (δ ~158 ppm).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. nih.gov The fragmentation pattern is a molecular fingerprint that aids in structural identification.

For this compound (Molecular Weight: 242.31 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak (M⁺) at m/z 242. The most prominent fragmentation pathway would involve the cleavage of the benzylic C-O bond, which is relatively weak. This would lead to the formation of a highly stable benzyl cation or tropylium (B1234903) ion.

Key expected fragments include:

m/z 242: The molecular ion [C₁₆H₁₈O₂]⁺.

m/z 91: This would likely be the base peak, corresponding to the tropylium ion [C₇H₇]⁺, formed by the cleavage of the benzyl group. This is a very common and characteristic fragment for compounds containing a benzyl moiety. rsc.org

m/z 151: Corresponds to the [M - C₇H₇]⁺ fragment, which is the propoxyphenoxy cation resulting from the loss of the benzyl group.

m/z 109: Loss of a propyl group from the molecular ion followed by rearrangement could lead to a fragment corresponding to [C₇H₅O]⁺.

m/z 77: The phenyl cation [C₆H₅]⁺, resulting from the loss of CH₂ from the benzyl fragment.

m/z 65: A common fragment from the decomposition of the tropylium ion, corresponding to the cyclopentadienyl (B1206354) cation [C₅H₅]⁺.

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 242 | [C₁₆H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 151 | [C₉H₁₁O₂]⁺ | Loss of benzyl group [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation |

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for determining the molecular weight of a compound without causing significant fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which the analyte ions are desolvated.

For this compound, ESI-MS in positive ion mode would typically produce a protonated molecule [M+H]⁺. Given the molecular weight of 242.31, a prominent peak would be expected at m/z 243.32. It might also form adducts with other cations present in the solvent, such as sodium [M+Na]⁺ at m/z 265.30 or potassium [M+K]⁺ at m/z 281.29. This technique provides a clear and accurate determination of the molecular weight, confirming the identity of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). nih.gov Unlike nominal mass spectrometry, HRMS can distinguish between ions with the same integer mass but different elemental compositions (isobaric compounds). nih.gov This capability is fundamental for determining the precise elemental formula of a molecule, a critical step in structure elucidation. gcms.cznih.gov

For this compound, the molecular formula is established as C₁₆H₁₈O₂. The theoretical exact mass, or monoisotopic mass, is calculated by summing the masses of the most abundant isotopes of each constituent element (¹²C, ¹H, and ¹⁶O). missouri.edusisweb.com This calculation yields a precise value that can be experimentally verified using HRMS.

The experimental procedure involves introducing the analyte into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. nih.gov The instrument measures the m/z value to a high degree of decimal precision. The experimentally determined exact mass is then compared to the theoretical exact mass for the proposed formula. A small mass error, typically in the parts-per-million (ppm) range, provides high confidence in the assigned elemental composition.

Table 1: Exact Mass Determination of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈O₂ |

| Molar Mass (g/mol) | 242.31 |

| Theoretical Exact Mass (Monoisotopic) | 242.13068 |

| Common Adducts in HRMS | [M+H]⁺, [M+Na]⁺ |

| Theoretical Exact Mass of [M+H]⁺ | 243.13851 |

| Theoretical Exact Mass of [M+Na]⁺ | 265.12042 |

This technique is not only used for the final compound identification but also for analyzing intermediates and potential byproducts during its synthesis, ensuring the integrity of the chemical process.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. ponder.ing

The IR spectrum of this compound is characterized by absorptions corresponding to its key structural features: the aromatic rings, the ether linkages, and the aliphatic chains. By analyzing the position, intensity, and shape of the absorption bands, one can confirm the presence of these functional groups. ponder.ingyoutube.com

Key expected absorptions in the IR spectrum of this compound include:

Aromatic C-H Stretch: Aromatic C-H bonds typically show stretching vibrations in the region of 3100-3000 cm⁻¹. libretexts.orgopenstax.org

Aliphatic C-H Stretch: The sp³ hybridized C-H bonds in the propoxy and benzyloxy methylene groups exhibit strong absorptions in the 3000-2850 cm⁻¹ range. libretexts.orglibretexts.org

Aromatic C=C Stretch: The carbon-carbon double bonds within the benzene rings give rise to one or more characteristic sharp peaks in the 1600-1450 cm⁻¹ region. youtube.com

C-O Ether Stretch: The aryl-alkyl ether linkages (Ar-O-CH₂) produce strong, characteristic stretching bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050-1000 cm⁻¹ (symmetric stretch). libretexts.org

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aryl-Alkyl Ether C-O | Asymmetric Stretch | ~1250 |

| Aryl-Alkyl Ether C-O | Symmetric Stretch | ~1050 |

Analysis of the IR spectrum provides a rapid and effective method for confirming the successful synthesis of the target molecule by verifying the presence of the expected ether functional groups and the aromatic backbone.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a material. While obtaining a single crystal of this compound suitable for analysis may be challenging, this method is highly applicable to its solid derivatives.

Studies on related benzyloxy-benzene derivatives have utilized X-ray powder diffraction to investigate their crystal structures and phase transitions. researchgate.net For instance, the synthesis of liquid crystal derivatives incorporating the benzyloxy-propoxybenzene moiety indicates a strong interest in the solid-state and mesophase properties of these materials, which are often characterized by crystallographic methods. molaid.com

Should a suitable single crystal of a this compound derivative be grown, the analysis would involve:

Mounting the crystal on a diffractometer.

Irradiating it with a monochromatic X-ray beam.

Collecting the diffraction pattern data as the crystal is rotated.

Processing the data to solve the crystal structure and refine the atomic positions.

The resulting structural data, including the crystal system, space group, and unit cell dimensions, would provide unparalleled insight into the molecule's conformation and packing in the solid state. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of chemical analysis, providing robust methods for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic techniques are essential for assessing its purity after synthesis and for isolating it from reaction byproducts and starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. pragolab.cz In GC, the sample is vaporized and separated based on differences in boiling point and affinity for the stationary phase of the GC column. mdpi.com

A typical GC-MS analysis would involve injecting a solution of the compound into the GC, where it is separated from any impurities. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that can be used for identification. The retention time from the chromatogram and the mass spectrum together provide a high degree of certainty in compound identification. nih.gov This method is frequently used to determine the purity of related aromatic ethers and benzaldehyde (B42025) derivatives. orientjchem.org

Table 3: Typical GC-MS Parameters for Analysis of Aromatic Ethers

| Parameter | Typical Setting |

|---|---|

| Gas Chromatograph (GC) | |

| Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial oven temperature held, then ramped to a final temperature. |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Full Scan |

| Mass Range | e.g., 50-500 amu |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. lcms.czsigmaaldrich.com It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com

For this compound, a reverse-phase HPLC method would be most common. In this setup, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com The compound's purity can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. HPLC is particularly useful for quantifying impurities in related benzyloxy compounds. google.com

Table 4: Illustrative HPLC Conditions for Purity Assessment

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis. fishersci.comresearchgate.net It is invaluable for monitoring the progress of a chemical reaction, screening for the presence of a compound, and determining the appropriate solvent system for larger-scale column chromatography. researchgate.netumass.edu

In the context of this compound synthesis, TLC would be used to track the consumption of starting materials and the formation of the product. nih.gov The analysis involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel on glass or aluminum). The plate is then placed in a developing chamber with a suitable mobile phase (eluent). The components of the mixture travel up the plate at different rates depending on their polarity, resulting in separation. umass.edu

The separated spots are visualized, often under UV light, where aromatic compounds typically appear as dark spots on a fluorescent background. umich.edu The retention factor (Rf) value for each spot can be calculated to aid in identification.

Table 5: Common TLC Practices for Aromatic Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Mixture of a nonpolar and a polar solvent (e.g., Hexane/Ethyl Acetate) |

| Visualization | UV lamp (254 nm), Iodine (I₂) chamber |

| Application | Reaction monitoring, purity check, compound identification by co-spotting with a standard |

Theoretical and Computational Investigations of 1 Benzyloxy 4 Propoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, dictated by its electronic structure. For 1-(benzyloxy)-4-propoxybenzene, these calculations would reveal details about its geometry, stability, and reactive sites.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust method for predicting the ground-state geometry of molecules. nih.govyoutube.com For this compound, a geometry optimization would likely be performed using a functional such as B3LYP or M06-2X, paired with a basis set like 6-31G(d) or larger to accurately account for polarization functions. nih.govmdpi.commaxapress.comresearchgate.net

The optimization would seek the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. Key structural parameters of interest would be the C-O-C bond angles of the ether linkages and the dihedral angles describing the orientation of the phenyl and benzyl (B1604629) groups relative to each other and to the ether oxygen atoms. The flexibility of the propoxy and benzyloxy chains allows for multiple local energy minima. The most stable conformer would feature a specific set of dihedral angles that minimize steric hindrance and optimize electronic interactions.

The stability of the molecule is quantified by its total electronic energy. Comparing the energies of different optimized conformers would identify the global minimum energy structure. A subsequent frequency calculation is essential to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). wisc.edu

Table 1: Predicted Key Geometric Parameters for this compound Based on Analogous Compounds

| Parameter | Predicted Value Range | Significance |

| C(aryl)-O-C(alkyl) Bond Angle | 117-120° | Influences the overall shape and flexibility of the molecule. |

| C(aryl)-O Bond Length | 1.36-1.38 Å | Shorter than a typical C-O single bond due to resonance with the aromatic ring. |

| C(alkyl)-O Bond Length | 1.42-1.44 Å | Typical C-O single bond length. |

| Dihedral Angle (C-C-O-C) | Variable | Determines the orientation of the alkoxy groups relative to the benzene (B151609) ring. |

This table presents hypothetical data based on typical values for aryl ethers and alkoxybenzenes derived from DFT calculations.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com

HOMO (Highest Occupied Molecular Orbital): The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-propoxybenzene ring. The oxygen atoms of the ether groups, with their lone pairs, contribute significantly to the HOMO, enhancing the electron-donating capacity of the aromatic ring.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.com The LUMO is anticipated to be distributed over the benzyloxy group's aromatic ring, which is less activated than the propoxy-substituted ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For alkoxy-substituted benzenes, this gap is generally smaller than that of unsubstituted benzene, indicating increased reactivity towards electrophiles. researchgate.net